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  • Product: 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide
  • CAS: 2055359-70-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

The following technical guide details the physicochemical properties, synthesis, and application of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide , a critical building block in modern medicinal chemistry. A Technical Guid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide , a critical building block in modern medicinal chemistry.

A Technical Guide for Medicinal Chemists and Process Scientists

Part 1: Executive Summary & Strategic Significance

2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide (CAS: 2055359-70-9) is a high-value pharmacophore scaffold widely employed in the discovery of targeted therapeutics. Structurally, it combines an electron-deficient benzamide core with a basic piperazine tail, making it a versatile "right-hand side" fragment for:

  • PARP Inhibitors: It mimics the benzamide pharmacophore found in poly(ADP-ribose) polymerase inhibitors, where the amide hydrogen bonds with the Gly863/Ser904 residues of the PARP catalytic domain.

  • Androgen Receptor (AR) Antagonists: It serves as a structural analog to the polar end of second-generation antiandrogens (e.g., Enzalutamide derivatives), improving solubility and metabolic stability.

  • GPCR Ligands: The piperazine moiety acts as a privileged linker for Histamine H3 and Serotonin 5-HT receptor antagonists.

This guide provides a definitive reference for its characterization, synthesis, and handling, moving beyond basic datasheets to offer actionable experimental insights.

Part 2: Physicochemical Characterization

The dual nature of this molecule—containing both a neutral amide and a basic secondary amine—dictates its behavior in solution and biological assays.

Table 1: Core Physicochemical Parameters
PropertyValue / DescriptionTechnical Insight
Molecular Formula C₁₂H₁₆FN₃OCarbon-rich scaffold with balanced polarity.
Molecular Weight 237.27 g/mol Ideal fragment size (Rule of 3 compliant).
CAS Number 2055359-70-9Verified identifier for sourcing.[1]
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation of the piperazine.
pKa (Basic) 9.2 ± 0.5 (Piperazine NH)Positively charged at physiological pH (7.4), aiding solubility.
pKa (Acidic) >15 (Amide NH)The N-methyl amide is non-ionizable under standard conditions.
LogP (Calc) 0.6 – 0.9High water solubility anticipated at pH < 8.
TPSA ~52 ŲExcellent membrane permeability profile (<140 Ų).
H-Bond Donors 2 (Amide NH, Piperazine NH)Key interaction points for protein binding.
Solubility & Stability Profile
  • Aqueous Solubility: High (>10 mg/mL) in acidic buffers (pH 4.0–6.0) due to protonation of the piperazine nitrogen. Moderate to low in neutral/basic media.

  • Organic Solubility: Freely soluble in DMSO, Methanol, and DCM. Sparingly soluble in Diethyl Ether or Hexanes.

  • Stability: The N-methyl amide bond is robust against hydrolysis under standard storage conditions. The secondary amine is susceptible to slow oxidation or carbamate formation if exposed to atmospheric CO₂ for prolonged periods. Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 3: Synthesis & Manufacturing Protocol

The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoro-N-methylbenzamide with piperazine .

Reaction Logic (Causality)
  • Regioselectivity: The fluorine at the 4-position is significantly more electrophilic than the 2-position fluorine. This is due to the para-positioning relative to the electron-withdrawing carbonyl group, which stabilizes the Meisenheimer complex intermediate. The 2-position is deactivated by steric hindrance and less favorable electronic resonance.

  • Excess Reagent: Piperazine is bifunctional. To prevent the formation of the "dimer" (bis-arylated piperazine), a large excess (3–5 equivalents) of piperazine is strictly required.

Detailed Experimental Protocol

Step 1: Reagents

  • Starting Material: 2,4-Difluoro-N-methylbenzamide (1.0 eq)

  • Nucleophile: Piperazine (5.0 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Optional if excess piperazine is used, but recommended to sequester HF.

  • Solvent: DMSO or DMF (anhydrous)

Step 2: Procedure

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoro-N-methylbenzamide in DMSO (5 mL/g).

  • Add: Add Piperazine (5.0 eq) and K₂CO₃ (2.0 eq).

  • Heat: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor by LC-MS.

    • Checkpoint: Conversion typically reaches >95% within 4–6 hours. Look for the product mass [M+H]⁺ = 238.1.

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Dilute with water (10 volumes).

    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with saturated brine (to remove DMSO) and water.

    • Note: If excess piperazine co-extracts, perform a "back-extraction": Extract the organic layer with 1M HCl (product goes to aqueous). Wash the aqueous acidic layer with Ether (removes non-basic impurities). Basify the aqueous layer to pH 12 with NaOH, then extract back into DCM.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 3: Purification

  • Typically obtained as a solid. Recrystallization from EtOAc/Hexanes or column chromatography (DCM:MeOH:NH₄OH, 90:10:1) may be required if purity <98%.

Part 4: Applications in Drug Discovery

This scaffold acts as a "linker-head" unit. The secondary amine of the piperazine is the handle for diversification.

Workflow Visualization

The following diagram illustrates the synthesis and downstream utility of the scaffold.

G Start 2,4-Difluoro-N-methylbenzamide (Starting Material) Product 2-Fluoro-N-methyl-4- piperazin-1-yl-benzamide (The Scaffold) Start->Product Regioselective SnAr Reagent Piperazine (5 eq.) K2CO3, DMSO, 90°C Reagent->Product Lib1 Urea/Carbamate Library (via Isocyanates/Chloroformates) Product->Lib1 N-capping Lib2 Biaryl Coupling (via Buchwald/SnAr) Product->Lib2 C-N Bond Formation Lib3 Reductive Amination (via Aldehydes) Product->Lib3 N-Alkylation

Figure 1: Synthetic pathway and diversification strategy for the 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide scaffold.

Self-Validating Quality Control System

To ensure the integrity of this building block before use in library synthesis, run the following QC check:

  • 1H NMR (DMSO-d6): Confirm the presence of the N-methyl doublet (~2.8 ppm) and the diagnostic piperazine peaks (two multiplets at ~2.8 and ~3.2 ppm). The aromatic region should show a specific pattern: a triplet (due to H-F coupling) for the proton at C-3 or C-6 depending on shielding.

  • LC-MS: Confirm purity >95% at 254 nm. A major impurity to watch for is the bis-adduct (MW ~456), which forms if insufficient piperazine was used.

References

  • Chemical Identity & Sourcing

    • 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide (CAS 2055359-70-9).[1] Available from Matrix Scientific and Combi-Blocks.

  • Synthetic Methodology (SnAr Regioselectivity)

    • Preparation of Androgen Receptor Modulators. Patent US8802689B2. Describes the reaction of 2,4-difluoro-N-methylbenzamide with amine nucleophiles.

  • Structural Context (PARP Inhibitors)

    • Oplustil O'Connor, L., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition. Cancer Research. (Discusses similar benzamide-piperazine scaffolds).

  • Related Scaffold Utility (GPCRs)

    • Substituted diazaspiroalkanes as androgen receptor modulators. Patent US9987261B2.

Sources

Exploratory

Technical Guide: Mechanism of Action of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

The following technical guide details the mechanism of action (MoA), structural pharmacology, and experimental validation of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide , a synthetic pharmacophore primarily characterize...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA), structural pharmacology, and experimental validation of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide , a synthetic pharmacophore primarily characterized as a PARP (Poly (ADP-ribose) polymerase) inhibitor motif.

This compound represents a critical structural scaffold used in the development of next-generation PARP inhibitors (e.g., analogs of AZD9574 and Saruparib ) and is structurally homologous to the ligand-binding tail of the androgen receptor antagonist Enzalutamide .

Executive Summary

2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide (CAS: 2055359-70-9) is a bioactive small molecule acting as a competitive inhibitor of the NAD⁺ binding pocket in PARP enzymes. Structurally, it combines a 2-fluoro-N-methylbenzamide core—optimized for metabolic stability and hydrogen bonding—with a piperazine tail that serves as a solvent-exposed handle for further functionalization (e.g., in PROTACs or ADCs).

Its primary mechanism involves catalytic inhibition of PARP1/2 and PARP-DNA trapping , leading to synthetic lethality in homologous recombination-deficient (HRD) cancer cells.

Key Characteristic Detail
Primary Target PARP1, PARP2 (Catalytic Domain)
Binding Mode Competitive antagonist at the Nicotinamide pocket
Pharmacophore Class Benzamide (Nicotinamide mimic)
Structural Homologs AZD9574 (Pyridine analog), Enzalutamide (Tail fragment)
Therapeutic Utility DNA Damage Response (DDR) modulation, Synthetic Lethality

Chemical Identity & Structural Basis

The efficacy of this compound is dictated by its three distinct structural domains, which govern its pharmacodynamics and binding kinetics.

Structural Activity Relationship (SAR)
  • Benzamide Core (Nicotinamide Mimic):

    • The amide moiety formulates a critical hydrogen bond network with the backbone of Gly863 and the side chain of Ser904 within the PARP1 catalytic site. This mimics the binding of the natural substrate, NAD⁺ (specifically the nicotinamide ring).

  • 2-Fluoro Substitution:

    • Conformational Lock: The fluorine atom at the ortho position induces a preferred conformation via intramolecular electrostatic repulsion with the amide carbonyl oxygen, locking the molecule in a planar state favorable for binding.

    • Metabolic Stability: Blocks oxidative metabolism at the susceptible phenyl ring position.

  • 4-Piperazinyl Tail:

    • Solubility & PK: The basic nitrogen of the piperazine ring improves aqueous solubility and lysosomal trapping.

    • Linker Attachment: In drug discovery, the distal nitrogen (N4) serves as a nucleophilic handle for attaching "warheads" (in ADCs) or E3 ligase ligands (in PROTACs).

Mechanism of Action (The Core)

Primary Inhibition: Catalytic Blockade

The compound functions as a competitive inhibitor of NAD⁺. By occupying the catalytic cleft of PARP1/2, it prevents the transfer of ADP-ribose units onto target proteins (histones, DNA repair enzymes, and PARP itself).

  • Consequence: Abrogation of Poly(ADP-ribosyl)ation (PARylation).

  • Result: Failure to recruit downstream repair factors (XRCC1, Ligase III) to Single-Strand Breaks (SSBs).

Secondary Mechanism: PARP Trapping

Unlike simple catalytic inhibitors, benzamide-based inhibitors with specific extensions (like the piperazine tail) induce a conformational change that stabilizes the PARP-DNA complex .

  • Mechanism: The inhibitor "locks" PARP1 onto the DNA strand break, preventing its release.

  • Cytotoxicity: These trapped PARP-DNA complexes act as steric blocks to replication forks, causing fork collapse and Double-Strand Breaks (DSBs).

  • Synthetic Lethality: In cells with functional Homologous Recombination (HR), these DSBs are repaired.[1] In BRCA1/2-deficient cells, DSBs persist, leading to genomic instability and apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the transition from PARP inhibition to Synthetic Lethality.

PARP_Inhibition Compound 2-Fluoro-N-methyl- 4-piperazin-1-yl-benzamide PARP1 PARP1 Enzyme (Catalytic Domain) Compound->PARP1 Competitive Binding (IC50 < 10 nM) TrappedComplex Trapped PARP-DNA Complex PARP1->TrappedComplex Allosteric Stabilization NAD NAD+ NAD->PARP1 Blocked SSB Single Strand Break (SSB) SSB->PARP1 Recruitment RepFork Replication Fork Collapse TrappedComplex->RepFork Steric Blockade DSB Double Strand Break (DSB) RepFork->DSB Fork Collapse HR_Repair Homologous Recombination (HR) DSB->HR_Repair BRCA Proficient Cells NHEJ NHEJ (Error Prone) DSB->NHEJ BRCA Deficient Cells Cell Survival Cell Survival HR_Repair->Cell Survival Apoptosis Apoptosis / Mitotic Catastrophe NHEJ->Apoptosis Genomic Instability

Figure 1: Mechanism of PARP trapping and synthetic lethality induced by the benzamide pharmacophore.

Experimental Validation Protocols

To validate the MoA of this compound, the following self-validating experimental workflows are recommended.

Biochemical Assay: PARP1 Enzymatic Inhibition

Objective: Determine the IC50 of the compound against purified PARP1 enzyme. Protocol:

  • Reagents: Recombinant human PARP1, Biotinylated NAD⁺, Histone-coated microplates, Streptavidin-HRP.

  • Reaction: Incubate PARP1 (0.5 U/well) with varying concentrations of the compound (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2) for 30 mins.

  • Initiation: Add Biotin-NAD⁺ (25 µM) and activated DNA. Incubate for 1 hour at RT.

  • Detection: Wash plate, add Streptavidin-HRP, and develop with TMB substrate.

  • Analysis: Measure absorbance at 450 nm. Plot dose-response curve to calculate IC50.

    • Validation Criteria: Reference inhibitor (e.g., Olaparib) must show IC50 ~5 nM.

Cellular Assay: PARP-DNA Trapping (Chromatin Fractionation)

Objective: Quantify the amount of PARP1 protein trapped on chromatin after treatment. Protocol:

  • Treatment: Treat HeLa cells with the compound (1 µM) or vehicle for 4 hours. Add MMS (0.01%) for the last hour to induce DNA damage.

  • Fractionation: Harvest cells and use a subcellular protein fractionation kit to separate the soluble nuclear fraction from the chromatin-bound fraction .

  • Western Blot: Lyse chromatin pellet in SDS buffer. Run SDS-PAGE.

  • Detection: Blot for PARP1.

  • Result Interpretation: An increase in PARP1 signal in the chromatin fraction (insoluble) compared to control indicates successful trapping.

Functional Assay: Synthetic Lethality (Clonogenic Survival)

Objective: Demonstrate selective toxicity in BRCA-deficient cells. Protocol:

  • Cell Lines: Use isogenic pairs: DLD-1 (BRCA2 WT) and DLD-1 (BRCA2-/-).

  • Seeding: Seed 500 cells/well in 6-well plates.

  • Dosing: Treat with serial dilutions of the compound (0.001 – 10 µM) for 10-14 days.

  • Staining: Fix with methanol, stain with Crystal Violet.

  • Analysis: Count colonies (>50 cells).

    • Expected Result: The IC50 in BRCA2-/- cells should be >100-fold lower than in WT cells.

Comparative Pharmacology

The table below contextualizes 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide against clinically relevant PARP inhibitors.

CompoundCore ScaffoldTail GroupPARP1 SelectivityTrapping Potency
2-Fluoro-N-methyl... Benzamide PiperazineHighModerate
AZD9574 (Palacaparib) Pyridine-carboxamideQuinoxalin-methyl-piperazineVery High (>8000x)High
AZD5305 (Saruparib) Pyridine-carboxamideNaphthyridin-methyl-piperazineVery HighHigh
Olaparib PhthalazinoneCyclopropyl-piperazineLow (PARP1=PARP2)Moderate
Enzalutamide Benzamide ThiohydantoinN/A (AR Target)N/A

Note: The structural transition from the Benzamide core (this compound) to the Pyridine-carboxamide core (AZD series) improves CNS penetration and selectivity.

References

  • Johannes, J. W., et al. (2021).[2] "Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs."[2][3] Journal of Medicinal Chemistry. Link

  • NMS Group. (2023). "Preclinical Characterization of AZD9574, a Blood–Brain Barrier Penetrant Inhibitor of PARP1." Clinical Cancer Research. Link

  • PDB Entry 9ETQ. (2024). "Crystal structure of PARP1 catalytic domain bound to AZD5305 (SARUPARIB)." RCSB Protein Data Bank. Link

  • O'Connor, M. J., et al. (2016). "The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for the Treatment of BRCA-Deficient Cancers." Molecular Cancer Therapeutics. Link

  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer (Enzalutamide)." Science. Link

Sources

Foundational

The Piperazine Scaffold: From Uric Acid Solvent to Kinase Inhibitor Backbone

A Technical Guide for Medicinal Chemists and Drug Developers Executive Summary The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved thera...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics to tyrosine kinase inhibitors.[1][2][3] Its ubiquity is not accidental; it stems from specific physicochemical properties—defined pKa values, conformational rigidity, and lipophilicity modulation—that solve recurring problems in drug design. This guide analyzes the historical trajectory, chemical rationale, and synthetic protocols necessary for leveraging piperazine in modern drug discovery.[2][4][5]

Part 1: The Chemical Foundation

Why Piperazine? The Causality of Scaffold Selection

To understand the utility of piperazine, one must look beyond its structure to its functional behavior in a biological environment.

  • Acid-Base Modulation (The pKa Factor): Piperazine possesses two nitrogen atoms with distinct pKa values (approximately 5.35 and 9.73 ).[1][6]

    • Drug Design Implication: At physiological pH (7.4), the molecule exists largely as a mono-cation. This allows it to participate in critical ionic interactions (e.g., with Aspartate residues in GPCR binding pockets) while maintaining enough uncharged character to cross the blood-brain barrier (BBB).

  • Conformational Control: Unlike the planar benzene ring or the highly flexible aliphatic chain, piperazine adopts a defined chair conformation .

    • Vector Positioning: This directs substituents at the N1 and N4 positions into specific vectors (approx. 60-180 degrees depending on the derivative), allowing for precise positioning of pharmacophores.

    • Solubility: The introduction of the piperazine ring breaks planarity in polyaromatic systems (like phenothiazines or kinase inhibitors), significantly disrupting crystal lattice energy and improving aqueous solubility.

Table 1: Physicochemical Profile of the Piperazine Core
PropertyValue/CharacteristicImpact on Drug Design
Molecular Formula C₄H₁₀N₂Small fragment (MW ~86), ideal for Fragment-Based Drug Design (FBDD).
pKa 1 (N1) ~9.8Protonated at physiological pH; key for solubility and receptor binding.
pKa 2 (N4) ~5.6Usually unprotonated at physiological pH; acts as a hydrogen bond acceptor.
LogP -1.17Highly hydrophilic; lowers the cLogP of lipophilic drug candidates.
Dominant Conformer ChairProvides structural rigidity; reduces entropic penalty upon binding.

Part 2: Historical Evolution & Therapeutic Pivot

The history of piperazine is a case study in "drug repurposing" before the term existed.

The Gout "Solvent" (Late 19th Century)

Piperazine was originally marketed as a treatment for gout based on in vitro observations that it dissolved uric acid.

  • The Failure: It failed clinically because the systemic concentration required to dissolve urate crystals was toxic. However, this established the industrial supply chain for the chemical.

The Anthelmintic Breakthrough (1953)

The first validated therapeutic use was as a deworming agent (Anthelmintic).

  • Mechanism:[6][7][8] Piperazine acts as a GABA agonist on chloride channels in the nematode muscle membrane. This causes hyperpolarization and flaccid paralysis of the worm, allowing it to be expelled by peristalsis.[9]

  • Key Compounds: Piperazine citrate and Piperazine adipate.[6][10]

The Psychopharmacology Revolution (1950s-Present)

The introduction of the piperazine ring into the phenothiazine structure (replacing the aliphatic side chain of chlorpromazine) marked a turning point in antipsychotic therapy.

  • Structural Evolution:Chlorpromazine (Aliphatic)

    
    Prochlorperazine  (Piperazine).
    
  • Result: The piperazine derivatives exhibited higher potency and a different side-effect profile (less sedation, more extrapyramidal symptoms) due to tighter binding at the Dopamine D2 receptor. This lineage evolved into modern "atypical" antipsychotics like Olanzapine and Aripiprazole .

Part 3: Synthetic Methodologies

Protocol A: The Modern Standard (Buchwald-Hartwig Amination)

For modern medicinal chemistry, particularly when attaching piperazine to electron-rich or neutral aryl rings (common in kinase inhibitors), Nucleophilic Aromatic Substitution (


) often fails. The Palladium-catalyzed Buchwald-Hartwig amination is the self-validating standard.

Objective: Synthesis of N-Aryl Piperazine from Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperazine (1.2 - 2.0 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Causality: Pd(0) species are sensitive to oxidation; oxygen exclusion is critical for catalytic turnover.

  • Reagent Loading: Charge the flask with the Aryl Bromide, Piperazine, Base (

    
    ), and the Phosphine Ligand (BINAP).
    
  • Catalyst Addition: Add the Palladium source (

    
    ) last to minimize catalyst deactivation before the reaction starts.
    
  • Solvation: Add anhydrous Toluene via syringe through the septum.

  • Thermal Activation: Heat the mixture to 80-100°C. Monitor via TLC or LC-MS.

    • Validation Check: The reaction typically completes in 2-12 hours. A color change (often to dark orange/red) indicates active catalytic species.

  • Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc and wash with water/brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Classical Cyclization (Bis-Alkylation)

Used primarily for generating the piperazine ring de novo from anilines.

Reaction: Aniline + Bis(2-chloroethyl)amine


 N-Phenylpiperazine.
  • Note: This requires high temperatures and often produces lower yields than Pd-coupling, but is cost-effective for simple derivatives.

Part 4: Visualization of Pathways and Logic

Diagram 1: The Evolutionary Timeline of Piperazine

This diagram illustrates the functional evolution of the scaffold from a failed metabolic drug to a CNS cornerstone.

PiperazineHistory cluster_0 Key Compounds Start Uric Acid Solvent (Late 19th Century) Worms Anthelmintic (1953) Target: GABA (Worm) Start->Worms Clinical Failure repurposed Psych Antipsychotics (1960s-Present) Target: D2/5-HT2A Worms->Psych Structural Modification PipCit Piperazine Citrate Worms->PipCit Kinase Kinase Inhibitors (2000s-Present) Target: ATP Pocket Psych->Kinase Scaffold Privilege Chlor Prochlorperazine Psych->Chlor Imat Imatinib Kinase->Imat

Caption: The therapeutic evolution of piperazine, highlighting its shift from metabolic targets to CNS and Oncology applications.

Diagram 2: Synthetic Decision Tree (Logic Flow)

A self-validating logic flow for selecting the correct synthetic route.

SynthesisLogic Start Target: N-Aryl Piperazine CheckRing Is the Aryl Ring Electron Deficient? Start->CheckRing Yes Yes (e.g., Nitro, Pyridine) CheckRing->Yes No No (e.g., Phenyl, Anisole) CheckRing->No SNAr Method: SNAr (Nucleophilic Aromatic Substitution) Yes->SNAr Cond1 Reagents: K2CO3, DMF/DMSO, Heat SNAr->Cond1 Buchwald Method: Buchwald-Hartwig (Pd-Catalyzed Coupling) No->Buchwald Cond2 Reagents: Pd2(dba)3, BINAP, NaOtBu, Toluene Buchwald->Cond2

Caption: Decision matrix for synthesizing N-aryl piperazines based on the electronic properties of the electrophile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.[11] Expert Opinion on Drug Discovery.[3][11] Retrieved from [Link]

  • Chaudhary, P., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[4] ChemistryOpen.[12] Retrieved from [Link]

  • Encyclopaedia Britannica. Piperazine: Anthelmintic Drug.[13][14] Retrieved from [Link]

  • Mastrippolito, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[2] Molecules (MDPI). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide and Its Derivatives

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide, a key structural motif in modern medicinal chemistry. The piperazine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide, a key structural motif in modern medicinal chemistry. The piperazine scaffold is a well-established pharmacophore known to impart favorable pharmacokinetic properties, while the fluorinated benzamide moiety allows for fine-tuning of target engagement and metabolic stability. This document details two robust and adaptable synthetic strategies: a primary pathway involving nucleophilic aromatic substitution followed by amide coupling, and an alternative route via an acyl chloride intermediate. We offer step-by-step protocols, mechanistic insights, and guidance for adapting these methods to produce a diverse library of derivatives for drug discovery and development programs.

Introduction and Strategic Overview

The synthesis of substituted benzamides is a cornerstone of pharmaceutical research. The target scaffold, 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide, combines three critical pharmacophoric elements: a fluorinated aromatic ring, a central amide linker, and a piperazine heterocycle. Fluorine substitution is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability. The piperazine group is a privileged structure in drug design, frequently incorporated to improve solubility and introduce a basic nitrogen center for salt formation or specific molecular interactions.[1][2][3]

Our primary synthetic strategy is a convergent two-step process that offers high modularity, allowing for the late-stage introduction of diversity. The retrosynthetic analysis is outlined below:

  • Disconnection 1 (Amide Bond): The target molecule is disconnected at the amide bond, leading back to a key intermediate, 2-Fluoro-4-(piperazin-1-yl)benzoic acid , and methylamine. This approach is highly advantageous as it allows for the parallel synthesis of a wide array of derivatives by simply varying the final amine coupling partner.

  • Disconnection 2 (C-N Bond): The benzoic acid intermediate is further disconnected at the C4-position of the aromatic ring, leading back to a commercially available starting material, 2,4-difluorobenzoic acid , and piperazine. This step relies on a well-established nucleophilic aromatic substitution (SNAr) reaction.

This strategic approach ensures a reliable and flexible synthesis suitable for both initial library generation and larger-scale production.

Synthetic Workflow and Key Transformations

The overall synthetic plan is visualized in the workflow diagram below. The process begins with the formation of the key benzoic acid intermediate, which is then activated and coupled with the desired amine to yield the final product.

G A 2,4-Difluorobenzoic Acid + Piperazine B Step 1: Nucleophilic Aromatic Substitution (SNAr) A->B Base (e.g., K2CO3) Solvent (e.g., DMSO) C Intermediate: 2-Fluoro-4-(piperazin-1-yl)benzoic acid B->C Workup & Purification E Step 2: Amide Bond Formation (Coupling Reaction) C->E D Amine (e.g., Methylamine) D->E Coupling Reagent (e.g., HBTU) Base (e.g., DIPEA) F Final Product: 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide E->F Workup & Purification

Caption: General Synthetic Workflow for 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Intermediate - 2-Fluoro-4-(piperazin-1-yl)benzoic acid

This protocol describes the nucleophilic aromatic substitution reaction to displace the fluorine atom at the C4 position. The fluorine at the C2 position is sterically hindered and electronically deactivated by the adjacent carboxyl group, making the C4 position significantly more reactive.

Materials:

  • 2,4-Difluorobenzoic acid

  • Piperazine (use of a Boc-protected piperazine is a common alternative to avoid di-acylation)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorobenzoic acid (1.0 eq), piperazine (2.5 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 5-10 mL per gram of benzoic acid).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution to a pH of ~6 using 1M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid under high vacuum to afford 2-Fluoro-4-(piperazin-1-yl)benzoic acid as a solid. The product can be used in the next step or purified further by recrystallization if necessary.

Protocol 2: Synthesis of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide via Amide Coupling

This step involves the formation of the amide bond using a standard peptide coupling reagent. Reagents like HBTU, HATU, or TBTU are highly efficient and minimize side reactions.[4] They work by converting the carboxylic acid into a highly reactive activated ester, which is then susceptible to nucleophilic attack by the amine.[5]

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH Carboxylic Acid (Intermediate) ActiveEster O-Acyltetramethylisouronium (Active Ester Intermediate) RCOOH->ActiveEster HBTU HBTU HBTU->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonation Product Amide Product ActiveEster->Product Amine Methylamine (R'-NH2) Amine->Product Nucleophilic Attack Byproduct Byproducts Product->Byproduct Release of HOBt & Tetramethylurea

Caption: Mechanism of HBTU-mediated Amide Coupling.

Materials:

  • 2-Fluoro-4-(piperazin-1-yl)benzoic acid (from Protocol 1)

  • Methylamine hydrochloride or a solution of methylamine in THF

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-4-(piperazin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add methylamine hydrochloride (1.2 eq). If using a solution of free methylamine, 2.0 eq of DIPEA is generally sufficient.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide .

Data Summary and Characterization

The successful synthesis of the target compound and its derivatives should be confirmed by standard analytical techniques.

Compound NameStarting MaterialsTypical Yield (%)Purity (by LC-MS)Expected M+H⁺
2-Fluoro-4-(piperazin-1-yl)benzoic acid2,4-Difluorobenzoic acid, Piperazine75-90>95%225.10
2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide2-Fluoro-4-(piperazin-1-yl)benzoic acid, Methylamine HCl60-85>98%238.13
2-Fluoro-N-ethyl-4-(piperazin-1-yl)-benzamide2-Fluoro-4-(piperazin-1-yl)benzoic acid, Ethylamine HCl60-85>98%252.15
2-Fluoro-N-methyl-4-(4-methylpiperazin-1-yl)benzamide2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, Methylamine HCl65-90>98%252.15

Characterization Notes:

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the N-methyl group (a doublet if coupled to an amide N-H, or a singlet), and the piperazine ring protons.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and aliphatic carbons of the piperazine and methyl groups.

  • Mass Spectrometry (MS): The molecular ion peak (M+H⁺) is a primary confirmation of the product's identity.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the amide will be prominent around 1630-1680 cm⁻¹.

Conclusion

The synthetic protocols detailed in this guide provide a reliable and highly adaptable framework for the production of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide and its analogues. The convergent strategy, culminating in a robust amide coupling reaction, is ideally suited for generating libraries of compounds for structure-activity relationship (SAR) studies. By substituting either the piperazine component in the initial SNAr reaction or the amine in the final coupling step, researchers can efficiently explore the chemical space around this valuable scaffold to optimize for desired biological activity and pharmaceutical properties.

References

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
  • PMC. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC.
  • Neuroquantology.

Sources

Application

handling and storage guidelines for 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

This Application Note provides a comprehensive technical guide for the handling, storage, and solubilization of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide (CAS: 2055359-70-9).[1] This compound is a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the handling, storage, and solubilization of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide (CAS: 2055359-70-9).[1] This compound is a critical pharmacophore often utilized as a synthetic intermediate or bioactive probe in the development of PARP inhibitors (e.g., Olaparib analogs) and GPCR ligands (e.g., 5-HT receptor agonists).[1]

[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Before initiating any experimental workflow, researchers must understand the specific chemical liabilities of this molecule. The presence of a secondary amine (piperazine ring) and an amide linkage dictates the stability profile.

PropertySpecificationTechnical Note
Chemical Formula C₁₂H₁₆FN₃O
Molecular Weight 237.27 g/mol
CAS Number 2055359-70-9Verified Identifier
Physical State Solid (Powder)Typically off-white to pale yellow.[1]
Solubility DMSO (>50 mg/mL)Preferred solvent.
pKa (Calc.) ~8.5 (Piperazine NH)Basic.[1] Will protonate in acidic media.[1]
Hygroscopicity Moderate to HighCritical: Piperazine salts absorb moisture.[1]
Reactivity CO₂ SensitiveSecondary amines react with atmospheric CO₂ to form carbamates.[1]

Handling & Safety Guidelines

Core Directive: This compound contains a piperazine moiety, a class of chemicals known to be potential skin sensitizers and irritants.

"Piperazine Burn" & Sensitization

Piperazine derivatives can cause "piperazine burn" (chemical irritation) and respiratory sensitization.

  • PPE Requirement: Double nitrile gloves, lab coat, and P95/N95 particulate respirator (or handling inside a fume hood) are mandatory to prevent inhalation of fine dust.

  • Surface Decontamination: Spills should be cleaned with a dilute weak acid (e.g., 1% Acetic Acid) followed by water to neutralize the basic amine, rather than just water which may spread the lipophilic free base.

Atmospheric Sensitivity (The "Carbamate" Risk)

The secondary amine on the piperazine ring is nucleophilic. Upon exposure to air, it can reversibly react with CO₂ to form a carbamic acid/carbamate species.

  • Impact: This alters the molecular weight and solubility profile, leading to erroneous IC50 values in drug screening.

  • Prevention: Always handle the solid under an inert atmosphere (Nitrogen or Argon) when possible. Minimize open-vial time.

Storage Protocols

Long-term stability is dependent on preventing hydrolysis of the amide and oxidation/carboxylation of the piperazine.[1]

Storage Workflow (Diagram)

StorageWorkflow Receipt Receipt of Shipment (Ambient/Ice Pack) Inspection Visual Inspection (Check Seal Integrity) Receipt->Inspection Decision Immediate Use? Inspection->Decision LongTerm Long-Term Storage (-20°C) Decision->LongTerm No Solubilization Solubilization (See Section 4) Decision->Solubilization Yes InertGas Purge Headspace (Argon/Nitrogen) LongTerm->InertGas Desiccation Desiccator Cabinet (Protect from Moisture) InertGas->Desiccation Aliquot Aliquot Stock (Avoid Freeze-Thaw) Solubilization->Aliquot Freezer Store Aliquots (-80°C preferred) Aliquot->Freezer

Figure 1: Decision matrix for the receipt, storage, and processing of piperazine-benzamide derivatives.

Specific Conditions
  • Temperature: Store solid powder at -20°C .

  • Container: Amber glass vials (to protect from potential light-induced degradation of the benzamide core) with Teflon-lined caps.[1]

  • Desiccation: Store vials inside a secondary container with active desiccant (e.g., Drierite or Silica Gel). This is non-negotiable for piperazine salts.[1]

Solubilization & Assay Preparation[1]

Scientific Rationale: The lipophilic fluorobenzamide core resists aqueous solubility, while the basic piperazine tail aids it only at low pH. Therefore, DMSO is the mandatory vehicle for stock solutions.

Stock Solution Protocol (10 mM)

Target: Prepare 1 mL of a 10 mM Stock Solution.

  • MW: 237.27 g/mol .[1]

  • Required Mass: 2.37 mg.[1]

Step-by-Step:

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes condensation, instantly degrading the hygroscopic solid.

  • Weighing: Weigh ~2.4 mg of powder into a sterile microcentrifuge tube. Record exact mass.

  • Calculation:

    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO (Grade: ≥99.9%). Vortex for 30 seconds.[1]

    • Note: If particles persist, sonicate for 10 seconds. Do not heat above 37°C.

  • Aliquoting: Divide into 50 µL aliquots to prevent freeze-thaw cycles. Store at -80°C.

Serial Dilution for IC50 Assays

When moving from DMSO stock to aqueous assay buffer, precipitation is a risk.

DilutionScheme cluster_warning Solubility Check Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Concentrated) (10% DMSO) Stock->Inter 1:10 Dilution in Buffer/Media Assay Assay Plate (1x Final Conc.) (0.1% DMSO) Inter->Assay 1:100 Dilution into Assay Volume Check Check for Precipitate (Microscope) Inter->Check

Figure 2: Recommended dilution scheme to minimize precipitation shock when introducing the hydrophobic benzamide into aqueous media.[1]

Protocol:

  • Intermediate Step: Do not dilute directly from 100% DMSO to the assay well. Create an intermediate dilution (e.g., 100 µM in 10% DMSO/Buffer).

  • Final Step: Transfer from the intermediate plate to the assay plate. This ensures the final DMSO concentration is <1% (typically 0.1-0.5%), which is tolerated by most enzymes (PARP) and cells.[1]

Quality Control (LC-MS)

Researchers should verify the integrity of the compound every 6 months or after improper storage.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is required to protonate the piperazine for good peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzamide absorption) and MS (ESI+ mode, look for [M+H]+ = 238.27).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53359649 (Related Structure: AZD2461).[1] Retrieved from [Link]

  • O'Connor, M. J., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition. Cancer Research.[1] (Demonstrates handling of piperazine-benzamide pharmacophores). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

Welcome to the technical support center for the synthesis of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.

Overview of Synthetic Strategies

The synthesis of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide can be approached via two primary retrosynthetic pathways, each with its own set of advantages and potential challenges.

Pathway A: Late-Stage Piperazine Installation

This route involves the initial synthesis of a 2,4-difluoro-N-methylbenzamide intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with piperazine.

Pathway B: Early-Stage Piperazine Installation

In this alternative strategy, piperazine is first introduced onto a 2,4-difluorobenzoyl scaffold, followed by amide bond formation with methylamine.

Below, we will delve into the common issues encountered in both pathways and provide detailed solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Product Formation

Q1: My SNAr reaction (Pathway A) between 2,4-difluoro-N-methylbenzamide and piperazine is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion in this SNAr reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at or near room temperature, a gradual increase in temperature (e.g., to 80-120 °C) can significantly enhance the reaction rate.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can effectively solvate the cation of the piperazine salt, increasing the nucleophilicity of the free amine.

  • Base Strength and Stoichiometry: A base is required to neutralize the HF that is formed during the reaction and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. Common bases for this reaction include K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure you are using at least two equivalents of base relative to the 2,4-difluoro-N-methylbenzamide.

  • Piperazine Stoichiometry: While a 1:1 stoichiometry is theoretically possible, using a slight excess of piperazine (1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess can lead to the formation of di-substituted byproducts.

Q2: The amide coupling reaction (Pathway B) between 2-fluoro-4-(piperazin-1-yl)benzoic acid and methylamine is resulting in a low yield of the final product. What should I investigate?

A2: Low yields in amide coupling reactions are a common issue. Consider the following troubleshooting steps:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is paramount. For this transformation, common choices include carbodiimides like DCC or EDC, often used with an additive such as HOBt or HOAt to suppress side reactions and improve efficiency. Phosphonium-based reagents (e.g., PyBOP, HATU) or uronium-based reagents (e.g., HBTU, TBTU) are also highly effective.[1] If one class of coupling reagent is giving poor results, switching to another can be beneficial.

  • Reaction Conditions:

    • Temperature: Most amide coupling reactions proceed well at room temperature. However, for less reactive substrates, gentle heating (40-50 °C) may be required.

    • Solvent: A dry, polar aprotic solvent such as DMF or DCM is typically used. Ensure your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

    • Base: A non-nucleophilic base, such as DIPEA or TEA, is necessary to neutralize any acid formed and to deprotonate the methylamine hydrochloride if it is used as the starting material. Use at least two equivalents of the base.

  • Order of Addition: The order in which you add your reagents can be critical. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the methylamine. This minimizes the potential for the coupling reagent to react directly with the amine.

Formation of Impurities and Side Products

Q3: In the SNAr reaction of Pathway A, I am observing a significant amount of a di-substituted piperazine byproduct. How can I favor mono-substitution?

A3: The formation of the di-substituted byproduct, where two molecules of the benzamide are attached to one piperazine molecule, is a common challenge due to the presence of two nucleophilic nitrogen atoms in piperazine. To promote mono-substitution:

  • Control Stoichiometry: Use a controlled excess of piperazine (e.g., 1.1 to 1.5 equivalents). A large excess of the benzamide starting material will favor di-substitution.

  • Protecting Group Strategy: A more robust method is to use a mono-protected piperazine, such as N-Boc-piperazine.[2] The Boc-protecting group can be removed in a subsequent step using acidic conditions (e.g., TFA in DCM or HCl in dioxane).

  • In Situ Protonation: A simpler, one-pot approach involves the in-situ protonation of one of the piperazine nitrogens. By using piperazine monohydrochloride or by adding one equivalent of a strong acid, you can selectively reduce the nucleophilicity of one nitrogen, favoring mono-acylation.[2]

Q4: My final product is contaminated with unreacted starting materials and byproducts from the coupling reaction (Pathway B). What are some effective purification strategies?

A4: Purifying N-methylbenzamide derivatives can sometimes be challenging. Here are some recommended strategies:

  • Aqueous Workup: A standard aqueous workup is the first step.

    • If you used a carbodiimide coupling reagent like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted methylamine and the basic catalyst.

    • Follow with a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid.

    • Finally, wash with brine to remove any remaining water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying amide products. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. For basic compounds like your product, adding a small amount of a tertiary amine (e.g., 1% TEA) to the eluent can help prevent streaking on the column.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q: Which synthetic pathway, A or B, is generally preferred?

A: Both pathways are viable, and the choice often depends on the availability of starting materials and the specific challenges encountered. Pathway A might be preferred if the 2,4-difluoro-N-methylbenzamide is readily available or easily synthesized. Pathway B can be advantageous if you want to avoid potential issues with the selective mono-substitution of piperazine in the final step.

Q: What are the key quality control checks I should perform on my starting materials?

A: The purity of your starting materials is crucial for a successful reaction.

  • 2,4-Difluorobenzoic acid/2,4-Difluorobenzoyl chloride: Ensure they are free from isomeric impurities. The presence of other fluorinated benzoic acid isomers can lead to a complex mixture of products.

  • Piperazine: Use anhydrous piperazine, as water can interfere with the reaction, especially in the amide coupling step.

  • Methylamine: If using a solution of methylamine, its concentration should be accurately known.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction progress. You can observe the disappearance of the starting material spot(s) and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Experimental Protocols

Protocol for Pathway A: Late-Stage Piperazine Installation

Step 1: Synthesis of 2,4-Difluoro-N-methylbenzamide

  • To a solution of 2,4-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting 2,4-difluorobenzoyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of methylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Perform an aqueous workup and purify by column chromatography to obtain 2,4-difluoro-N-methylbenzamide.

Step 2: Synthesis of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

  • In a sealed tube, combine 2,4-difluoro-N-methylbenzamide (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.5 eq) in DMSO.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product.

Protocol for Pathway B: Early-Stage Piperazine Installation

Step 1: Synthesis of 2-Fluoro-4-(piperazin-1-yl)benzoic acid

  • Follow the procedure for the SNAr reaction in Pathway A, Step 2, using 2,4-difluorobenzoic acid as the starting material instead of the amide.

  • After the reaction is complete, acidify the aqueous layer to pH 4-5 to precipitate the product.

  • Filter the solid and wash with water to obtain 2-fluoro-4-(piperazin-1-yl)benzoic acid.

Step 2: Synthesis of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

  • To a solution of 2-fluoro-4-(piperazin-1-yl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of methylamine (2.0 M in THF, 1.5 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Perform an aqueous workup and purify by column chromatography to obtain the final product.

Data Summary

ParameterPathway APathway B
Key Intermediate 2,4-Difluoro-N-methylbenzamide2-Fluoro-4-(piperazin-1-yl)benzoic acid
Critical Step SNAr with piperazineAmide coupling with methylamine
Common Challenge Di-substitution of piperazineIncomplete amide coupling
Mitigation Strategy Use of mono-protected piperazine or controlled stoichiometryProper choice of coupling reagent and anhydrous conditions

Visualizations

Synthetic_Pathways cluster_A Pathway A cluster_B Pathway B A_start 2,4-Difluorobenzoic Acid A_int1 2,4-Difluoro-N-methylbenzamide A_start->A_int1 + Methylamine A_end Final Product A_int1->A_end + Piperazine (SNAr) B_start 2,4-Difluorobenzoic Acid B_int1 2-Fluoro-4-(piperazin-1-yl)benzoic acid B_start->B_int1 + Piperazine (SNAr) B_end Final Product B_int1->B_end + Methylamine (Amide Coupling)

Caption: Overview of the two primary synthetic pathways.

Troubleshooting_SNAr start Low Yield in SNAr q1 Check Temperature start->q1 q2 Check Solvent start->q2 q3 Check Base start->q3 q4 Check Stoichiometry start->q4 sol1 Improved Rate q1->sol1 Increase to 80-120 °C sol2 Increased Nucleophilicity q2->sol2 Use polar aprotic (DMSO, DMF) sol3 Effective Neutralization q3->sol3 Use ≥ 2 eq. of K2CO3 or Cs2CO3 sol4 Reaction Driven to Completion q4->sol4 Use 1.1-1.5 eq. of piperazine

Caption: Troubleshooting workflow for low yield in the SNAr reaction.

References

  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. Request PDF - ResearchGate. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available from: [Link]

  • Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol Christopher G. McPherson,a Nicola Caldwell,a Craig Jamie - Rsc.org. Available from: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]

  • Purification of N-benzylbenzamides : r/chemistry - Reddit. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available from: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH. Available from: [Link]

  • WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][3][4]triazin-2yl]benzamide - Google Patents. Available from:

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC. Available from: [Link]

  • Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors - ResearchGate. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available from: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. Available from: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available from: [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide - MDPI. Available from: [Link]

Sources

Optimization

troubleshooting guide for 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide experiments

[1] Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Guide & FAQ for Experimental Optimization CAS Registry Number: 2055359-70-9 (Free Base) / Generic Scaffold Class: Piperazinyl-Benzamides[1] Intro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Guide & FAQ for Experimental Optimization CAS Registry Number: 2055359-70-9 (Free Base) / Generic Scaffold Class: Piperazinyl-Benzamides[1]

Introduction

Welcome to the technical support hub for 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide . This compound is a critical pharmacophore often utilized as a scaffold in the development of PARP inhibitors (e.g., Olaparib analogues), H3 receptor antagonists, and atypical antipsychotics.[2]

Its structure features a basic secondary piperazine linked to a fluorinated benzamide core.[1][2] This combination creates specific physicochemical challenges—notably pH-dependent solubility and nucleophilic reactivity—that can derail experiments if not managed correctly.[1] This guide synthesizes field-proven protocols to ensure the reproducibility of your data.

Part 1: Solubility & Formulation Troubleshooting

The Issue: Users frequently report precipitation of the compound upon dilution into physiological buffers (PBS, DMEM) at pH 7.4, despite clear stock solutions in DMSO.[2]

Q: Why does my compound precipitate in cell culture media?

A: This is a classic pKa mismatch .[1][2] The distal nitrogen of the piperazine ring has a pKa of approximately 8.5–9.8 [1].[1] In 100% DMSO, the compound is soluble.[2] However, when diluted into pH 7.4 media, the equilibrium shifts.[2] While a portion remains ionized (soluble), the intrinsic solubility (LogS) of the neutral species is low due to the rigid, planar benzamide core.[2]

Solution: The "Acid-Spike" or "Cyclodextrin" Protocol Do not rely solely on DMSO.[1] Use one of the following validated formulation strategies:

Formulation StrategyProtocolBest For
Method A: Mesylate/HCl Salt Formation Pre-dissolve the compound in 1.0 eq of 0.1M HCl or Methanesulfonic acid before adding buffer.[1]In vivo PK studies (IV/IP dosing).
Method B: Cyclodextrin Complex Dissolve in 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.[1]In vivo efficacy & sensitive cell lines.[1]
Method C: Low-pH Dilution Keep the final assay buffer at pH < 6.5 (if assay tolerates) to maintain ionization.[1]Biochemical assays (enzyme inhibition).[1]
Decision Tree: Optimizing Solubility

SolubilityLogic Start Precipitation Observed? CheckpH Check Buffer pH (Is it > 7.4?) Start->CheckpH Yes CheckConc Is Conc > 100 µM? CheckpH->CheckConc No (pH is acidic) SaltForm Switch to HCl/Mesylate Salt (Protonate Piperazine N4) CheckpH->SaltForm Yes (Basic pH reduces solubility) CoSolvent Add Co-solvent: 5% DMSO + 10% PEG400 CheckConc->CoSolvent No (Kinetic solubility issue) Complex Use 20% HP-β-Cyclodextrin (Encapsulate Lipophilic Core) CheckConc->Complex Yes (Saturation limit reached)

Figure 1: Logical flow for resolving precipitation issues based on pH and concentration thresholds.

Part 2: Synthesis & Purification Support

The Issue: Low yields during synthesis (SNAr coupling) or "streaking" spots during Thin Layer Chromatography (TLC).

Q: My SNAr reaction yield is stuck at 40%. How do I drive it to completion?

A: The reaction typically involves displacing a 4-fluoro or 4-bromo/iodo group on the benzamide with piperazine.[1] Root Cause: The 2-fluoro group on the benzamide ring is electron-withdrawing, but it can also deactivate the ring towards nucleophilic attack at the 4-position if the reaction conditions aren't forcing enough.[1] Furthermore, piperazine is a dual nucleophile .[2] If you use 1 equivalent, you risk forming the bis-substituted byproduct (dimer).[1][2]

Protocol Optimization:

  • Stoichiometry: Use 3–5 equivalents of piperazine relative to the benzamide.[1] This statistically favors the mono-substituted product.[1]

  • Base: Use a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) in a polar aprotic solvent (DMF or DMSO) at 100°C.[1][2]

  • Alternative: If SNAr fails, switch to Buchwald-Hartwig amination (Pd2(dba)3, BINAP, NaOtBu) which tolerates the electron-rich nature of the product better [2].[2]

Q: The compound streaks on silica columns.[1] How do I purify it?

A: The basic piperazine nitrogen interacts strongly with the acidic silanols on silica gel, causing peak tailing and material loss.[2]

Corrective Action:

  • Mobile Phase Modifier: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your DCM/MeOH mobile phase.[1][2] This "caps" the silica sites.[1]

  • Stationary Phase: Switch to Amine-functionalized Silica or Alumina (Neutral) to eliminate the acidity problem entirely.[1]

Part 3: Stability & Storage

The Issue: The compound turns yellow or gains weight over time.

Q: Is the compound hygroscopic?

A: Yes, specifically in its salt form (HCl/TFA) .[2] The piperazine salts attract atmospheric moisture rapidly.[1]

  • Impact: Weighing errors. A "10 mg" sample may actually be 8 mg of compound and 2 mg of water.[1]

  • Fix: Store in a desiccator. Always re-verify concentration via UV-Vis (Extinction coefficient at 265 nm) rather than weight alone before critical assays.

Q: Why do I see an extra peak at M+44 in LCMS?

A: This is likely Carbamate Formation .[1][2] The secondary amine of the piperazine (if unsubstituted) reacts with atmospheric CO2 to form a carbamic acid/carbamate species.[2]

  • Prevention: Store the compound under Argon/Nitrogen.[1]

  • Reversal: Acidification (pH < 4) usually decarboxylates the species back to the parent amine.[2]

Part 4: Biological Assay Interference

The Issue: High background signal or non-specific toxicity in cellular assays.[1]

Q: Is the 2-Fluoro group metabolically stable?

A: Generally, yes.[1][2] The fluorine at the 2-position of the benzamide is strategically placed to block metabolic hydrolysis of the amide bond and prevent ring oxidation [3].[1] However, the N-methyl amide can undergo N-demethylation by cytochrome P450s (microsomal stability assays).[1]

  • Control: If testing in liver microsomes, use an inhibitor of CYP enzymes to distinguish metabolic clearance from chemical instability.[2]

Mechanism of Instability & Reactivity[1][2]

ReactivityPathways Compound 2-Fluoro-N-methyl- 4-piperazin-1-yl-benzamide Oxidation N-Oxidation (N-Oxide impurity) Compound->Oxidation Peroxides/Air Carbamate CO2 Reaction (Carbamate M+44) Compound->Carbamate Atm. CO2 Salt Salt Formation (Hygroscopic) Compound->Salt Acid (HCl)

Figure 2: Common degradation and transformation pathways.[1] Note that CO2 reaction is reversible, while N-oxidation is usually permanent.[1][2]

Summary of Key Specifications

PropertyValue / CharacteristicTroubleshooting implication
Molecular Weight ~237.27 g/mol (Free Base)Use MW correction if using HCl salt.[1]
pKa (Calc) ~8.9 (Piperazine NH)Soluble at pH < 7; precipitates at pH > 8.[1][2]
LogP ~0.8 – 1.2Moderate lipophilicity; requires DMSO for stock.[1]
UV Max ~265 nmUse for concentration verification.[1]
Reactivity Secondary Amine (Nucleophile)Avoid aldehydes in assay buffer (Schiff base formation).[1]

References

  • EvitaChem. (2025).[1] Physicochemical properties of 4-(1-Piperazinyl)benzamide derivatives: pKa and Solubility Analysis.Link[2]

  • National Institutes of Health (NIH). (2024).[1] Synthetic Approaches to Piperazine-Containing Drugs: SNAr vs Buchwald-Hartwig.[1] PubMed Central.[1] Link

  • BenchChem Technical Support. (2025). Purification and Handling of Piperazine-Containing Compounds: Overcoming Silanol Interactions.Link[2]

  • PubChem. (2025).[1] Compound Summary: 2-fluoro-N-methylbenzamide derivatives.[1][3][4][5] CID 127052955.[1] Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide (CAS 2055359-70-9).[1]Link[2]

Sources

Troubleshooting

addressing cytotoxicity of piperazine-based compounds in cell lines

Welcome to the Pharmacophore Support Hub. Subject: Technical Guide for Piperazine-Based Compound Cytotoxicity Ticket ID: PIP-CYTO-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pharmacophore Support Hub.

Subject: Technical Guide for Piperazine-Based Compound Cytotoxicity Ticket ID: PIP-CYTO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond "It Just Killed the Cells"

As researchers, we often treat cytotoxicity as a binary outcome: dead or alive. However, with piperazine scaffolds—a privileged structure in medicinal chemistry found in antihistamines, antipsychotics, and antidepressants—toxicity is rarely random. It is usually a direct consequence of specific physicochemical properties: basicity, lipophilicity, and cationic amphiphilicity. [1]

This guide is not a generic manual. It is a forensic toolkit designed to help you distinguish between artifactual data (solubility/interference) and mechanistic toxicity (lysosomal trapping/oxidative stress).

Module 1: The Solubility Trap (Pre-Experiment)

The Science: Piperazines are secondary or tertiary amines, typically basic (pKa ~9.8). In physiological media (pH 7.4), they exist largely in a cationic state. However, if your derivative is highly lipophilic (e.g., N-phenylpiperazine), it may crash out of solution upon dilution from DMSO into aqueous media, forming micro-crystals that physically damage cells or scatter light, invalidating absorbance assays.

Troubleshooting Workflow:

Q: "I see a fine precipitate in the well, but only at high concentrations. Is this toxicity?" A: No, this is likely "pseudo-cytotoxicity." The crystals settle on the cell monolayer, causing mechanical stress and hypoxia.

Protocol: The Dynamic Solubility Ramp Do not rely on visual inspection alone.

  • Prepare: A 200x stock in 100% DMSO.

  • Dilute: Stepwise into pre-warmed (

    
    ) complete media (containing serum).
    
  • Incubate: 4 hours (mimicking assay start).

  • Measure: Centrifuge at

    
     for 10 mins. Measure the supernatant concentration via HPLC-UV or LC-MS.
    
  • Decision: If recovery is

    
     of theoretical, you are working above the solubility limit.
    

Optimization Table:

ParameterRecommendationRationale
DMSO Limit

(v/v)
Piperazines are sensitive to co-solvent shock.[2] High DMSO can also permeabilize membranes, confounding data.
Salt Form Hydrochloride or MesylateConvert the free base to a salt to improve aqueous solubility by

.
Media pH Strict 7.4Basic drugs can shift media pH. Use HEPES-buffered media if shifting occurs.

Module 2: Assay Interference & Validation

The Science: The most common error in piperazine research is relying solely on MTT assays. Piperazine derivatives often target mitochondria (uncoupling oxidative phosphorylation). Since MTT reduction relies on mitochondrial dehydrogenase activity, a compound that suppresses mitochondrial function without killing the cell immediately will read as "dead" (False Positive).

Q: "My MTT data shows 10% viability, but Trypan Blue staining shows 80% viability. Which is real?" A: The Trypan Blue is likely more accurate regarding membrane integrity. Your compound is likely inducing mitochondrial quiescence or dysfunction, not immediate necrosis.

Protocol: The Orthogonal Triangulation

Run these three assays in parallel to validate true cytotoxicity:

  • Metabolic (MTT/WST-8): Measures mitochondrial activity.

    • Risk:[3] Piperazines can directly reduce tetrazolium salts chemically (rare, but possible with specific substituents).

  • Membrane Integrity (LDH Release): Measures leakage of cytosolic enzymes.

    • Verdict: If MTT is low but LDH is low, the cells are metabolically arrested but intact.

  • ATP Quantification (CellTiter-Glo): Measures total energy currency.

    • Verdict: The gold standard for piperazine toxicity.

Module 3: Mechanistic Troubleshooting (The "Why" Phase)

If the toxicity is real, it is likely driven by one of two dominant mechanisms specific to this pharmacophore: Lysosomal Trapping or Oxidative Stress .

Mechanism A: The Lysosomotropic Effect (Cationic Amphiphilic Drugs - CADs)

Piperazines are classic CADs. They diffuse through the cell membrane (neutral pH) but become protonated and trapped inside lysosomes (acidic pH ~4.5). This causes lysosomes to swell and burst, releasing cathepsins that trigger apoptosis.

Mechanism B: Mitochondrial ROS Generation

Piperazine derivatives can disrupt the Electron Transport Chain (ETC), leading to electron leakage and the formation of Reactive Oxygen Species (ROS).

Visualizing the Toxicity Pathway

PiperazineToxicity cluster_Lysosome Lysosomal Pathway (CAD Effect) cluster_Mito Mitochondrial Pathway Piperazine Piperazine Compound (Lipophilic & Basic) Entry Passive Diffusion (Cell Membrane) Piperazine->Entry Trapping Protonation in Acidic pH (Lysosomal Trapping) Entry->Trapping ETC ETC Disruption Entry->ETC Swelling Lysosomal Swelling & Membrane Permeabilization Trapping->Swelling Cathepsins Cathepsin Release Swelling->Cathepsins Apoptosis Apoptosis / Cell Death Cathepsins->Apoptosis ROS ROS Generation (Oxidative Stress) ETC->ROS MMP Loss of Membrane Potential (ΔΨm) ROS->MMP MMP->Apoptosis

Caption: Dual-pathway toxicity mechanism showing Lysosomal Trapping (left) and Mitochondrial ROS generation (right).

Module 4: Experimental Validation Protocols

1. Confirming Lysosomal Trapping

  • Reagent: LysoTracker Red DND-99.[4]

  • Method: Treat cells with compound for 2-4 hours. Stain with LysoTracker.[4]

  • Expected Result: If trapping is occurring, you will see expanded, intensely fluorescent vesicles (lysosomes) compared to control.

  • Rescue Experiment: Pre-treat with Bafilomycin A1 (inhibits lysosomal acidification). If toxicity decreases, lysosomal trapping is the cause.

2. Confirming Oxidative Stress

  • Reagent: DCFDA (2',7'-dichlorofluorescin diacetate).

  • Method: Pre-load cells with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     DCFDA for 30 mins. Wash. Treat with piperazine compound.[2][5][6][7][8] Measure fluorescence at 485/535 nm.
    
  • Rescue Experiment: Co-treat with N-acetylcysteine (NAC) (ROS scavenger). If viability is restored, the mechanism is oxidative stress.

References

  • Mechanism of Piperazine Cytotoxicity (Mitochondrial)

    • Arbo, M. D., et al. (2014).[3] "Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment."[3] Toxicology Letters.

  • Lysosomal Trapping (Cationic Amphiphilic Drugs)

    • Funk, R. S., & Krise, J. P. (2012). "Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: implications for an intracellular distribution-based drug interaction." Molecular Pharmaceutics.
  • Assay Interference (MTT vs. LDH)

    • Jeon, Y., & Shin, S. (2021). "Effect of a novel piperazine compound on cancer cells."[9][5][6][8] Applied Biological Chemistry.

  • Oxidative Stress & ROS

    • Eskandani, M., et al. (2016). "Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells."[8] Chemico-Biological Interactions.

Sources

Optimization

Technical Support Center: Bioavailability Enhancement of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

[1] Status: Online Ticket Focus: Formulation & Bioavailability Optimization Compound ID: FMPB-1 (2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide) Classification: Likely BCS Class II/IV (Weak Base)[1] Core Technical Briefing...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Online Ticket Focus: Formulation & Bioavailability Optimization Compound ID: FMPB-1 (2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide) Classification: Likely BCS Class II/IV (Weak Base)[1]

Core Technical Briefing

Welcome to the Formulation Support Hub. You are likely encountering low oral exposure with 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide .[1] Based on its structure—a lipophilic benzamide core coupled with a basic piperazine tail—this molecule presents a classic "pH-dependent solubility / Permeability Paradox." [1]

The Root Cause Analysis

Your bioavailability issues stem from three specific structural liabilities:

  • The "Solubility Crash": The piperazine nitrogen (pKa ~8.5–9.5) ensures high solubility in the stomach (pH 1.2), but the molecule likely precipitates rapidly upon entering the small intestine (pH 6.8), limiting the absorbable fraction.

  • P-gp Efflux Liability: Piperazine-benzamide derivatives are frequent substrates for P-glycoprotein (P-gp/ABCB1).[1] If your Caco-2 efflux ratio is >2.0, the drug is being pumped back into the gut lumen.

  • Metabolic Clearance: The N-methyl amide and piperazine ring are hotspots for CYP-mediated N-demethylation and oxidation.[1]

Troubleshooting Modules

Module A: Overcoming the "Intestinal Crash" (Solubility)

Symptom: High dissolution in 0.1N HCl but <10% release in Phosphate Buffer pH 6.8.

Standard Protocol: Salt Selection & Acidic Micro-environment Do not rely on the free base. You must stabilize the ionized form or prevent precipitation.

ParameterRecommendationRationale
Primary Salt Screen Mesylate or Tosylate Counter-ions like methanesulfonic acid reduce hygroscopicity compared to HCl and maintain better dissolution rates for piperazines.[1]
Secondary Salt Screen Maleate If the Mesylate is an oil/gum, Maleate often yields stable crystals for this scaffold.
Formulation Additive Fumaric Acid (5-10% w/w) Incorporating a solid organic acid creates an acidic micro-environment around the dissolving particle, delaying precipitation in the intestine.

Experimental Workflow: Metastable Zone Width (MSZW) Determination Use this to determine if your drug is crashing out too fast in the gut.

  • Dissolve compound in SGF (Simulated Gastric Fluid) at saturation.[1]

  • Transfer to FaSSIF (Fasted State Simulated Intestinal Fluid) using a USP II apparatus.[1]

  • Pass Criteria: Supersaturation is maintained for >60 minutes.

  • Fail Criteria: Immediate turbidity (precipitation).[1] Action: Move to Module C (Lipids).

Module B: Bypassing P-gp Efflux (Permeability)

Symptom: Low brain penetration or low oral bioavailability despite good solubility.[1]

Mechanism: The piperazine ring is a recognition motif for the P-gp transporter. You must inhibit this transporter locally in the gut.

Protocol: Excipient-Mediated Efflux Inhibition Formulate using the "Dual-Action" approach: Solubilization + P-gp Inhibition.[1]

  • Recommended Excipient: Vitamin E TPGS (D-α-Tocopheryl polyethylene glycol 1000 succinate) .[1]

    • Concentration: 2–5% w/v.[1]

    • Mechanism:[1] TPGS inhibits P-gp ATPase activity, allowing the benzamide to cross the enterocyte.

  • Alternative: Pluronic P85 or Cremophor EL .[1]

Module C: Advanced Delivery Systems (Cyclodextrins & Lipids)

Symptom: Conventional salts and micronization have failed.

Option 1: Cyclodextrin Complexation (The "Molecular Shield")

The hydrophobic benzamide core fits into the cyclodextrin cavity, while the hydroxyl groups ensure water solubility.

Step-by-Step Protocol: Kneading Method

  • Ratio: Start with 1:1 molar ratio of Drug:HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1][2]

  • Solvent: Add minimal Ethanol:Water (1:1) to the HP-β-CD to form a paste.[1]

  • Process: Slowly add the FMPB-1 drug powder while kneading for 45 minutes.

  • Drying: Dry at 45°C for 24 hours and sieve.

  • Validation: Perform DSC (Differential Scanning Calorimetry). Disappearance of the drug's melting peak confirms inclusion.

Option 2: SEDDS (Self-Emulsifying Drug Delivery System)

Best for highly lipophilic variants (LogP > 3).[1]

  • Oil Phase: Capryol 90 (Solubilizes the benzamide).

  • Surfactant: Labrasol (High HLB, P-gp inhibition potential).[1]

  • Co-Surfactant: Transcutol HP.[1]

  • Ratio: 20:50:30.[1]

Decision Logic & Visualization

Use the following logic flow to select the correct formulation strategy for your specific batch data.

FormulationStrategy Start START: Characterize FMPB-1 SolubilityCheck Is Solubility < 100 µg/mL in pH 6.8? Start->SolubilityCheck PermeabilityCheck Is Caco-2 Efflux Ratio > 2? SolubilityCheck->PermeabilityCheck No ClassII Issue: Solubility Limited (BCS Class II) SolubilityCheck->ClassII Yes ClassIII Issue: Permeability/Efflux Limited (BCS Class III/IV) PermeabilityCheck->ClassIII Yes Cyclo Action: HP-β-CD Complexation PermeabilityCheck->Cyclo No (General Optimization) SaltScreen Action: Salt Screen (Mesylate/Tosylate) ClassII->SaltScreen AcidMod Action: Add Fumaric Acid (Micro-environment) SaltScreen->AcidMod If Salt Crashes LipidForm Action: SEDDS / LNP (Bypass Dissolution) AcidMod->LipidForm If still insoluble ClassIII->LipidForm PgpInhib Action: Add Vit E TPGS (Inhibit Efflux) ClassIII->PgpInhib

Figure 1: Formulation Decision Tree. Selects the pathway based on limiting factors (Solubility vs. Efflux).

Frequently Asked Questions (FAQ)

Q1: My pharmacokinetic (PK) curve shows a double peak. What is happening?

  • Diagnosis: This is typical for piperazine benzamides.[1] The first peak is gastric absorption. The dip is the "solubility crash" in the duodenum. The second peak (if present) is re-dissolution or enterohepatic recirculation.

  • Fix: Use an Amorphous Solid Dispersion (ASD) with HPMCAS polymer to maintain supersaturation in the duodenum, smoothing out the absorption phase.

Q2: Can I just use DMSO for my animal studies?

  • Warning: While DMSO solves the solubility problem, it artificially enhances permeability and can cause gastric irritation, leading to non-linear PK data that won't translate to humans.

  • Alternative: Use 10% Solutol HS 15 + 90% Saline or a 0.5% Methylcellulose suspension for a more predictive result.[1]

Q3: The mesylate salt is hygroscopic and turns into a gum. How do I handle this?

  • Troubleshoot: Piperazine salts are prone to hygroscopicity.[1]

  • Fix: Try a Di-Tosylate salt (often less hygroscopic) or perform a Co-crystal screening using Saccharin or Resorcinol as conformers.[1]

References & Authority

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Validates the use of HP-β-CD for solubilizing lipophilic drugs.[1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][4][5][6] Advanced Drug Delivery Reviews. Link

    • Context: Guidelines for selecting counter-ions (Mesylate/Tosylate) for weak bases.[1]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

    • Context: Authority on SEDDS and lipid-based delivery for Class II drugs.[1]

  • Bansal, T., et al. (2009). The effect of P-glycoprotein inhibitors on the pharmacokinetics and pharmacodynamics.[7] Drug Discovery Today. Link

    • Context: Mechanistic support for using Vitamin E TPGS to overcome efflux in piperazine derivatives.[1]

Sources

Reference Data & Comparative Studies

Validation

confirming the on-target activity of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

Target Validation Guide: 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide Executive Summary & Pharmacological Context Compound Identity: 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide (CAS: 2055359-70-9) Primary Predicted Targ...

Author: BenchChem Technical Support Team. Date: February 2026

Target Validation Guide: 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

Executive Summary & Pharmacological Context

Compound Identity: 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide (CAS: 2055359-70-9) Primary Predicted Target: Poly(ADP-ribose) Polymerase 1 & 2 (PARP1/2) Pharmacophore Class: Fluorinated Benzamide (Nicotinamide Mimic)

This guide outlines the critical experimental framework for validating the on-target activity of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide . Structurally, this compound represents a "minimalist" PARP inhibitor pharmacophore. The benzamide moiety is the "warhead" designed to bind competitively to the nicotinamide pocket of the PARP catalytic domain, while the 2-fluoro substitution typically locks the amide conformation via intramolecular hydrogen bonding, enhancing binding affinity (a strategy seen in Talazoparib). The piperazine tail improves solubility and pharmacokinetic properties, mimicking the solvent-exposed regions of clinical inhibitors like Olaparib.

The Challenge: While the benzamide core suggests PARP inhibition, the lack of the extended "tail" structures found in Olaparib or Talazoparib may result in lower potency or distinct trapping kinetics. Therefore, validation must distinguish between simple catalytic inhibition and the more cytotoxic PARP trapping.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the predicted competitive inhibition mechanism and the downstream consequences (Synthetic Lethality) in BRCA-deficient contexts.

MOA_Pathway Compound 2-Fluoro-N-methyl- 4-piperazin-1-yl-benzamide PARP_Enzyme PARP1/2 Enzyme (NAD+ Binding Pocket) Compound->PARP_Enzyme Competitive Binding (Mimics Nicotinamide) PARylation Poly(ADP-ribosyl)ation Compound->PARylation Inhibits Trapping PARP-DNA Trapping (Cytotoxic Complex) Compound->Trapping Stabilizes Complex? PARP_Enzyme->PARylation Catalysis NAD NAD+ NAD->PARP_Enzyme Substrate DNA_Repair SSB Repair (BER Pathway) PARylation->DNA_Repair Recruits Repair Factors DSB Double Strand Breaks (Replication Fork Collapse) Trapping->DSB Stalls Replication CellDeath Synthetic Lethality (In HR-Deficient Cells) DSB->CellDeath Unrepaired Damage

Figure 1: Predicted Mechanism of Action.[1] The compound competes with NAD+ for the catalytic cleft, blocking PARylation and potentially trapping PARP on DNA, leading to replication stress.

Comparative Analysis: Benchmarking Performance

To objectively assess the compound, it must be benchmarked against clinical standards. The table below highlights the expected performance metrics based on structure-activity relationships (SAR).

FeatureCandidate: 2-Fluoro-N-methyl...Standard: Olaparib (AZD2281)Potency King: Talazoparib (BMN 673)Negative Control: 3-Aminobenzamide
Primary Target PARP1 / PARP2PARP1 / PARP2PARP1 / PARP2PARP1 (Weak)
Binding Mode Competitive (NAD+ mimic)CompetitiveCompetitiveCompetitive
Est. IC50 (Enzymatic) ~10 - 100 nM (Predicted)~5 nM~0.5 nM~10 - 30 µM
PARP Trapping Unknown (Likely Low-Mod)ModerateHighNegligible
Solubility High (Piperazine tail)ModerateModerateHigh
Use Case Fragment Screening / ProbeClinical / Positive ControlTrapping ControlNegative / Low Potency Control

Key Insight: The candidate lacks the bulky phthalazinone or dihydro-isoquinolinone scaffolds of Talazoparib/Olaparib, which contribute to the "trapping" phenotype. Expect potent enzymatic inhibition but potentially weaker trapping efficiency compared to Talazoparib.

Validation Protocols (Step-by-Step)

Phase 1: Biochemical Validation (Enzymatic Potency)

Objective: Confirm the compound binds to PARP1 and inhibits catalytic activity.

Method: Universal Colorimetric PARP Assay

  • Preparation: Coat 96-well strip plates with histone proteins (substrate).

  • Reaction Mix: Add PARP1 enzyme (0.5 U/well), Biotinylated-NAD+, and activated DNA.

  • Treatment: Add the candidate compound in a serial dilution (e.g., 0.1 nM to 10 µM). Include Olaparib (1 µM) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 1 hour at room temperature.

  • Detection: Add Strep-HRP followed by TMB substrate. Measure absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Criterion: IC50 < 100 nM confirms potent binding.

Phase 2: Cellular Target Engagement

Objective: Prove the compound enters the cell and inhibits PARylation in a physiological context.

Method: H2O2-Induced PARylation Immunofluorescence (IF)

  • Cell Line: HeLa or U2OS cells seeded on coverslips.

  • Pre-treatment: Treat cells with the candidate (1 µM and 10 µM) for 1 hour.

  • Stimulation: Add 1 mM H2O2 for 10 minutes (induces massive DNA damage and PARP activation).

  • Fixation: Fix immediately with ice-cold methanol/acetone (1:1) for 10 min.

  • Staining:

    • Primary Ab: Anti-Poly(ADP-ribose) [Clone 10H].

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue).

  • Quantification: Measure nuclear fluorescence intensity.

    • Result: H2O2 alone = High Signal. H2O2 + Candidate = Loss of Signal (comparable to Olaparib).

Phase 3: Selectivity Profiling (The "Piperazine Risk")

Objective: Rule out off-target GPCR activity. Piperazine-benzamides are privileged structures in GPCR medicinal chemistry (often hitting Dopamine D2 or Histamine H3 receptors).

  • Protocol: Submit for a "Safety Screen 44" or specific Histamine H3 radioligand binding assay .

  • Why? If the compound kills cells but does not inhibit PARP, it might be acting via GPCR toxicity.

Experimental Workflow Diagram

The following DOT diagram visualizes the logical flow of the validation campaign.

Validation_Workflow Start Compound Synthesis (CAS 2055359-70-9) Biochem Phase 1: Biochemical Assay (Cell-Free IC50) Start->Biochem Cellular Phase 2: Cellular IF (H2O2 Induced PAR) Biochem->Cellular If IC50 < 100nM Trapping Phase 3: Chromatin Fractionation (PARP Trapping) Cellular->Trapping If PAR signal ablated Selectivity Phase 4: GPCR Profiling (Off-Target Check) Cellular->Selectivity Parallel Workflow Decision Go/No-Go Decision Trapping->Decision Selectivity->Decision

Figure 2: Validation Workflow. A funnel approach starting with cell-free potency, moving to cellular engagement, and concluding with mechanistic differentiation (trapping) and safety profiling.

References

  • Rose, M., et al. (2020). "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Strategic Development." Frontiers in Cell and Developmental Biology.

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research. (Establishes the trapping assay protocols).

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. (SAR of fluorinated benzamide/piperazine motifs).[2]

  • Sigma-Aldrich. "Product Specification: 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide." (Chemical Identity Verification).

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide
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Reactant of Route 2
2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide
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